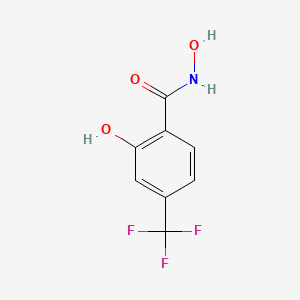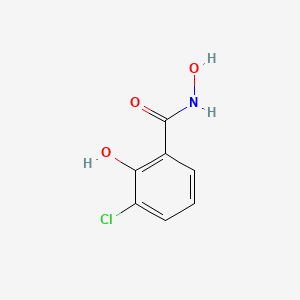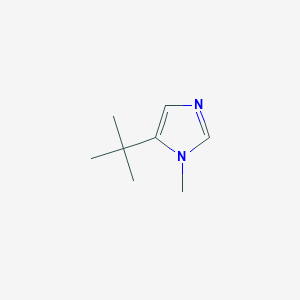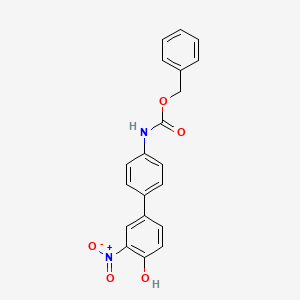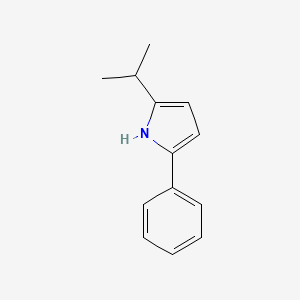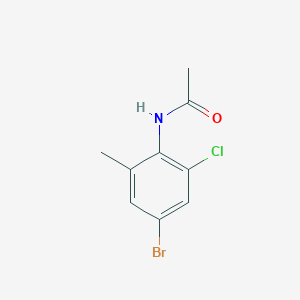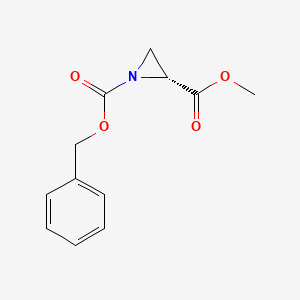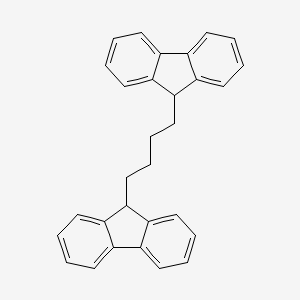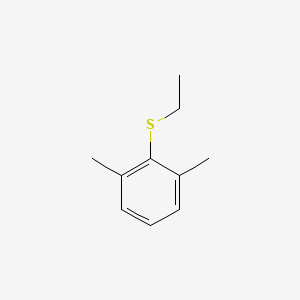
2,6-Dimethylphenyl ethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylphenyl ethyl sulfide (DMES) is an organic compound containing sulfur, an element that is essential for many biological processes. It is a derivative of phenyl ethyl sulfide and is an important component of many industrial and biological processes. DMES has been studied extensively due to its versatile properties and potential applications in many areas.
Mécanisme D'action
2,6-Dimethylphenyl ethyl sulfide is believed to act by binding to proteins and other molecules, altering their structure and function. This can lead to changes in the activity of enzymes and other molecules, resulting in changes in the biochemical and physiological processes of the cell. 2,6-Dimethylphenyl ethyl sulfide can also interact with other molecules and affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
2,6-Dimethylphenyl ethyl sulfide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including enzymes involved in the metabolism of drugs and other compounds. Additionally, 2,6-Dimethylphenyl ethyl sulfide has been shown to affect the activity of proteins involved in cell signaling pathways and gene expression. 2,6-Dimethylphenyl ethyl sulfide has also been shown to affect the structure and function of proteins, as well as to affect the structure of DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethylphenyl ethyl sulfide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively non-toxic and can be used in a variety of experiments. Additionally, 2,6-Dimethylphenyl ethyl sulfide is relatively stable and can be stored for long periods of time without significant degradation. However, 2,6-Dimethylphenyl ethyl sulfide can be toxic in large concentrations and can be difficult to remove from samples. Additionally, 2,6-Dimethylphenyl ethyl sulfide has a relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving 2,6-Dimethylphenyl ethyl sulfide. One potential direction is to investigate the effects of 2,6-Dimethylphenyl ethyl sulfide on other biomolecules, such as lipids and carbohydrates. Additionally, further research could be done to investigate the potential applications of 2,6-Dimethylphenyl ethyl sulfide in the pharmaceutical industry and other areas. Additionally, further research could be done to investigate the effects of 2,6-Dimethylphenyl ethyl sulfide on gene expression and other cellular processes. Finally, further research could be done to investigate the potential toxicity of 2,6-Dimethylphenyl ethyl sulfide in large concentrations.
Méthodes De Synthèse
2,6-Dimethylphenyl ethyl sulfide can be synthesized by a variety of methods. One method involves the reaction of phenyl ethyl sulfide with dimethyl sulfide in the presence of a base. The reaction produces 2,6-Dimethylphenyl ethyl sulfide and dimethyl sulfoxide as the main products. Other methods involve the use of catalysts such as copper, palladium, or iron salts. The reaction conditions must be carefully monitored to ensure the desired product is obtained.
Applications De Recherche Scientifique
2,6-Dimethylphenyl ethyl sulfide has been studied extensively for its potential applications in scientific research. It has been used to study the properties of proteins and other biomolecules, as well as to investigate the mechanisms of biological processes. 2,6-Dimethylphenyl ethyl sulfide has also been used to study the structure and function of enzymes, as well as the effects of drugs and other compounds on cells. Additionally, 2,6-Dimethylphenyl ethyl sulfide has been used to study the interactions between proteins and other molecules, as well as to study the effects of environmental factors on biological systems.
Propriétés
IUPAC Name |
2-ethylsulfanyl-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUSVJMMPOOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl ethyl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)
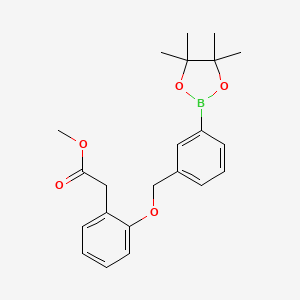
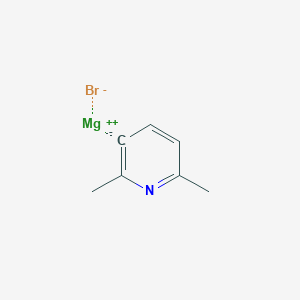
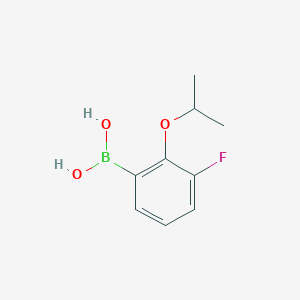
![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)
